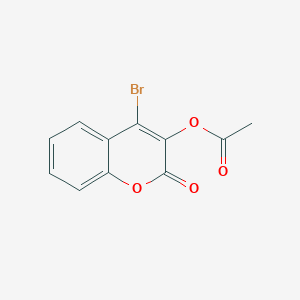
4-Bromo-2-oxo-2H-chromen-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-oxo-2H-chromen-3-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and antimicrobial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-oxo-2H-chromen-3-yl acetate typically involves the acylation of 4-bromo-2-oxo-2H-chromen-3-ol with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-oxo-2H-chromen-3-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form 4-bromo-2-oxo-2H-chromen-3-carboxylic acid.
Reduction: Reduction of the carbonyl group can yield 4-bromo-2-hydroxy-2H-chromen-3-yl acetate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 4-substituted coumarin derivatives.
Oxidation: Formation of 4-bromo-2-oxo-2H-chromen-3-carboxylic acid.
Reduction: Formation of 4-bromo-2-hydroxy-2H-chromen-3-yl acetate.
Scientific Research Applications
4-Bromo-2-oxo-2H-chromen-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anticoagulant and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes
Mechanism of Action
The biological activity of 4-Bromo-2-oxo-2H-chromen-3-yl acetate is primarily attributed to its ability to interact with various molecular targets. For instance, its anticoagulant activity is due to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit DNA gyrase, an enzyme essential for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-3-yl acetate
- 4-Chloro-2-oxo-2H-chromen-3-yl acetate
- 4-Fluoro-2-oxo-2H-chromen-3-yl acetate
Uniqueness
4-Bromo-2-oxo-2H-chromen-3-yl acetate stands out due to the presence of the bromo group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C11H7BrO4 |
|---|---|
Molecular Weight |
283.07 g/mol |
IUPAC Name |
(4-bromo-2-oxochromen-3-yl) acetate |
InChI |
InChI=1S/C11H7BrO4/c1-6(13)15-10-9(12)7-4-2-3-5-8(7)16-11(10)14/h2-5H,1H3 |
InChI Key |
QZEGANMZMQHMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2OC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















